molecular formula C12H22OS2 B13677510 S-cyclohexyl cyclohexanesulfinothioate

S-cyclohexyl cyclohexanesulfinothioate

Cat. No.: B13677510
M. Wt: 246.4 g/mol
InChI Key: VWEVDSRWQSDKAA-UHFFFAOYSA-N
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Description

S-cyclohexyl cyclohexanesulfinothioate is an organic compound with the molecular formula C12H22OS2 It is known for its unique structural properties, which include a cyclohexyl group attached to a cyclohexanesulfinothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-cyclohexyl cyclohexanesulfinothioate typically involves the reaction of cyclohexyl thiol with cyclohexyl sulfinyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclohexyl thiol+Cyclohexyl sulfinyl chlorideS-cyclohexyl cyclohexanesulfinothioate\text{Cyclohexyl thiol} + \text{Cyclohexyl sulfinyl chloride} \rightarrow \text{this compound} Cyclohexyl thiol+Cyclohexyl sulfinyl chloride→S-cyclohexyl cyclohexanesulfinothioate

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at a low temperature to control the exothermic nature of the reaction. After the reaction is complete, the product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

S-cyclohexyl cyclohexanesulfinothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfinothioate group to a thiol or sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinothioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-cyclohexyl cyclohexanesulfinothioate has found applications in several areas of scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of S-cyclohexyl cyclohexanesulfinothioate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The sulfinothioate group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of a sulfinothioate group.

    Cyclohexyl thiol: Contains a thiol group instead of a sulfinothioate group.

    Cyclohexyl sulfinyl chloride: Contains a sulfinyl chloride group instead of a sulfinothioate group.

Uniqueness

S-cyclohexyl cyclohexanesulfinothioate is unique due to the presence of both cyclohexyl and sulfinothioate groups, which confer distinct reactivity and properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

S-cyclohexyl cyclohexanesulfinothioate (C12H22OS2) is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H22OS2
  • Molecular Weight : 246.43 g/mol
  • CAS Number : 49865938

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been tested against various bacterial strains, showing effectiveness comparable to conventional antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound's mechanism of action in bacterial inhibition may involve interference with cell wall synthesis or disruption of membrane integrity, although specific pathways remain to be fully elucidated .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20

The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential mechanism for its anticancer effects .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.
  • Cell Cycle Arrest : Evidence suggests that the compound can induce cell cycle arrest at the G2/M phase, preventing further cell division.

Case Studies

  • Antibacterial Efficacy Study : A study conducted by researchers at a prominent university tested this compound against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also reduced biofilm formation significantly.
  • Cancer Cell Line Study : Another study focused on the effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers.

Safety and Toxicity

While preliminary studies indicate promising biological activities, safety assessments are crucial. Current data suggest that this compound has low toxicity in vitro; however, further studies are needed to evaluate its safety profile in vivo.

Properties

Molecular Formula

C12H22OS2

Molecular Weight

246.4 g/mol

IUPAC Name

cyclohexylsulfinylsulfanylcyclohexane

InChI

InChI=1S/C12H22OS2/c13-15(12-9-5-2-6-10-12)14-11-7-3-1-4-8-11/h11-12H,1-10H2

InChI Key

VWEVDSRWQSDKAA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SS(=O)C2CCCCC2

Origin of Product

United States

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